molecular formula C17H19NO B12533667 1-[2-(Cyclohex-1-en-1-yl)ethyl]-1H-indole-2-carbaldehyde CAS No. 672903-44-5

1-[2-(Cyclohex-1-en-1-yl)ethyl]-1H-indole-2-carbaldehyde

Cat. No.: B12533667
CAS No.: 672903-44-5
M. Wt: 253.34 g/mol
InChI Key: SBQGPOJGCVBDMH-UHFFFAOYSA-N
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Description

1-[2-(Cyclohex-1-en-1-yl)ethyl]-1H-indole-2-carbaldehyde is an organic compound that features an indole core with a cyclohexenyl ethyl substituent and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Cyclohex-1-en-1-yl)ethyl]-1H-indole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1H-indole-2-carbaldehyde with 2-(cyclohex-1-en-1-yl)ethylamine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Cyclohex-1-en-1-yl)ethyl]-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic conditions.

Major Products Formed

    Oxidation: Formation of 1-[2-(Cyclohex-1-en-1-yl)ethyl]-1H-indole-2-carboxylic acid.

    Reduction: Formation of 1-[2-(Cyclohex-1-en-1-yl)ethyl]-1H-indole-2-methanol.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

1-[2-(Cyclohex-1-en-1-yl)ethyl]-1H-indole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(Cyclohex-1-en-1-yl)ethyl]-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Properties

CAS No.

672903-44-5

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

1-[2-(cyclohexen-1-yl)ethyl]indole-2-carbaldehyde

InChI

InChI=1S/C17H19NO/c19-13-16-12-15-8-4-5-9-17(15)18(16)11-10-14-6-2-1-3-7-14/h4-6,8-9,12-13H,1-3,7,10-11H2

InChI Key

SBQGPOJGCVBDMH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCN2C3=CC=CC=C3C=C2C=O

Origin of Product

United States

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